molecular formula C20H17N5O2 B2375761 3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899945-92-7

3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B2375761
CAS RN: 899945-92-7
M. Wt: 359.389
InChI Key: QQYBPKZAPHZUOO-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrimidine ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrazole ring and a pyrimidine ring, both of which are heterocyclic compounds that contain nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions take place. Pyrazole and pyrimidine rings can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Insecticidal and Antibacterial Potential

Research has demonstrated the synthesis of pyrazole and pyrimidine linked heterocyclic compounds showing significant insecticidal and antimicrobial activities. For instance, compounds synthesized through microwave irradiative cyclocondensation have been evaluated for their effectiveness against Pseudococcidae insects and selected microorganisms, showcasing their potential as bioactive agents (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxic studies against cancer cell lines, indicating their potential in cancer therapy (Rahmouni et al., 2016). Furthermore, derivatives incorporating the pyrazolo[3,4-d]pyrimidine moiety have been explored for their COX-2 selective inhibitory properties, offering a pathway for the development of new anti-inflammatory drugs (Raffa et al., 2009).

Antimicrobial Activity

Several novel heterocyclic compounds, including those based on the pyrazolo[3,4-d]pyrimidine structure, have been synthesized and tested for antimicrobial activities. These studies have identified compounds with significant action against various bacterial and fungal species, underscoring their potential in addressing antibiotic resistance (Bondock et al., 2008).

Structural and Computational Analysis

The molecular structure, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including pyrazolopyrimidinones, provide insights into their intermolecular interactions. Such studies are crucial for understanding the binding affinities and reactivity of these compounds, which can be applied in the design of drugs and materials with specific properties (Saeed et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system with which it interacts. Many compounds with pyrazole and pyrimidine rings have biological activity and can interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Compounds with pyrazole and pyrimidine rings are often studied for their potential uses in medicine and other fields .

properties

IUPAC Name

3,5-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-13-8-14(2)10-15(9-13)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYBPKZAPHZUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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